N(alpha)-Benzoylarginineamide

Overview

Description

N(alpha)-Benzoylarginineamide (Nα-Bz-Arg-NH2), also known as N-benzoyl-L-arginine ethyl ester, is an artificial amino acid derivative that has been used in a wide range of scientific research applications. It is a derivative of the amino acid arginine, and its structure consists of a benzoyl group attached to the alpha-carbon of the arginine molecule. Nα-Bz-Arg-NH2 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study a range of biological processes.

Scientific Research Applications

Anti-Wrinkle Applications

Bz-Arg-NH2 is a key component of Argireline, a peptide known for its anti-wrinkle properties . It works by destabilizing the formation of the SNARE complex, which in turn prevents muscle contraction . This makes it a popular ingredient in cosmetic products designed to reduce facial lines and wrinkles .

Cosmetic Quality Control

The compound is also used in the analysis of cosmetic products . For instance, it has been used to study possible transformations in cosmetic formulations . This is important for ensuring the quality and safety of cosmetic products.

Biological Studies

Bz-Arg-NH2 is used in biological studies to understand the effects of oxidation on Argireline . The biological activity of oxidized Argireline is not yet known, making this an important area of research .

Enzyme Kinetics

The compound is used in the study of enzyme kinetics, particularly in relation to trypsin . It has been used to compare the rates of hydrolysis of amide substrates of p-Guanidine-L-Phenylalanine by bovine and porcine trypsins .

Biochemical Research

Bz-Arg-NH2 is used in biochemical research, particularly in the study of enzyme-substrate interactions . It has been used to investigate the kinetic behavior of trypsin toward substrates .

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development of new drugs . It is often used as a building block in the synthesis of complex molecules .

properties

IUPAC Name |

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKJQJGLFKDADN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914488 | |

| Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(alpha)-Benzoylarginineamide | |

CAS RN |

965-03-7 | |

| Record name | N(alpha)-Benzoylarginineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

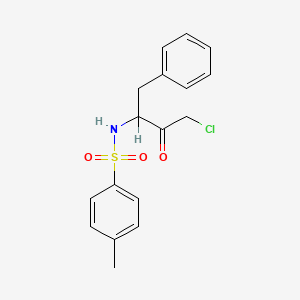

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

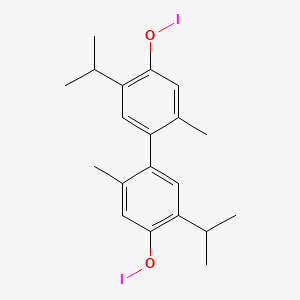

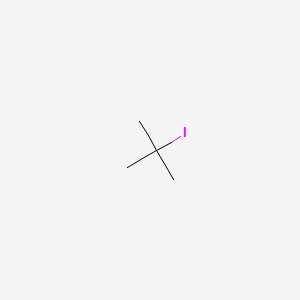

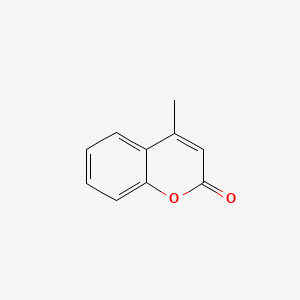

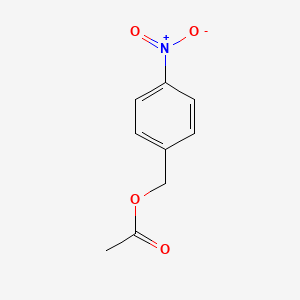

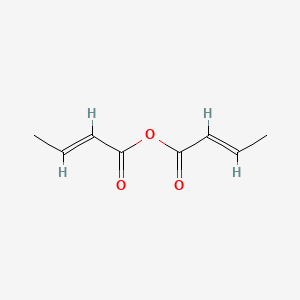

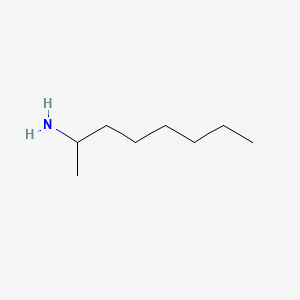

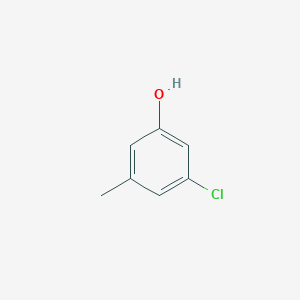

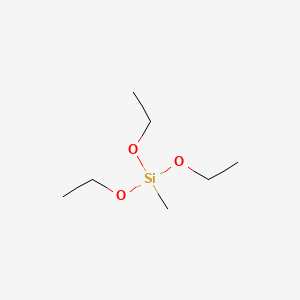

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N(α)-Benzoylarginineamide (Bz-Arg-NH2) in protease research?

A: N(α)-Benzoylarginineamide (Bz-Arg-NH2) is a synthetic compound frequently employed as a substrate to study the activity and specificity of proteolytic enzymes, particularly cysteine proteases like cathepsin B and L. [, , ] Due to its simple structure and susceptibility to cleavage by these enzymes, it serves as a valuable tool in enzyme kinetics studies.

Q2: The provided research articles mention cathepsin B and cathepsin L. How does Bz-Arg-NH2 help differentiate between these two enzymes?

A: While both cathepsin B and L can hydrolyze Bz-Arg-NH2, they exhibit different kinetic parameters for this substrate. [, ] Cathepsin L generally shows a higher affinity (lower Km value) for Bz-Arg-NH2 compared to cathepsin B. Researchers can utilize these differing kinetic constants, along with other specific substrates and inhibitors, to distinguish the activity of cathepsin B and L in biological samples.

A: Yes, there is a connection. Anhydrotrypsin, a derivative of trypsin, exhibits a higher affinity for product-type ligands like Bz-Arg-OH compared to substrate-type ligands like Bz-Arg-NH2. [] This difference in binding affinity highlights the importance of the C-terminal group in ligand interactions with proteases. Understanding these subtle differences in binding preference can provide valuable insights into the catalytic mechanisms of proteases and guide the development of more specific inhibitors.

Q3: The research highlights the use of Bz-Arg-NH2 in studying fish cathepsin B. What is the broader significance of studying proteases from different species?

A: Investigating proteases from diverse species, such as the fish cathepsin B studied in one of the papers, provides valuable insights into the evolutionary conservation and divergence of enzyme function. [] Comparing the kinetic properties of proteases across species can reveal differences in substrate specificity, catalytic efficiency, and potential physiological roles. This knowledge contributes to our understanding of protease biology and can have implications for various fields, including drug discovery and biotechnology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)